2-(3-Chlorophenyl)-2-hydroxyacetonitrile

Enzyme Kinetics Biocatalysis Nitrilase

2-(3-Chlorophenyl)-2-hydroxyacetonitrile (CAS 53313-92-1), also known as 3-chloromandelonitrile, is a substituted aromatic cyanohydrin with the molecular formula C8H6ClNO and molecular weight of 167.59 g/mol. This compound is a racemic mixture of a chiral alpha-hydroxy nitrile, widely recognized as a versatile intermediate in organic synthesis, particularly for the construction of chiral pharmaceutical and agrochemical building blocks.

Molecular Formula C8H6ClNO
Molecular Weight 167.59
CAS No. 53313-92-1
Cat. No. B2657044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-2-hydroxyacetonitrile
CAS53313-92-1
Molecular FormulaC8H6ClNO
Molecular Weight167.59
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C#N)O
InChIInChI=1S/C8H6ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H
InChIKeyVITRCPVSCQOAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)-2-hydroxyacetonitrile (CAS 53313-92-1) for Research Procurement


2-(3-Chlorophenyl)-2-hydroxyacetonitrile (CAS 53313-92-1), also known as 3-chloromandelonitrile, is a substituted aromatic cyanohydrin with the molecular formula C8H6ClNO and molecular weight of 167.59 g/mol [1]. This compound is a racemic mixture of a chiral alpha-hydroxy nitrile, widely recognized as a versatile intermediate in organic synthesis, particularly for the construction of chiral pharmaceutical and agrochemical building blocks . Its structural features—a nitrile group and a hydroxyl group on the benzylic carbon—enable its use as a precursor to alpha-hydroxy acids, beta-amino alcohols, and other heterocycles [2].

Critical Differentiation Factors of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile for Scientific Workflows


In the family of aromatic cyanohydrins, the substitution pattern on the phenyl ring is a key determinant of both chemical reactivity and biological recognition. Compounds with chlorine substitution at the ortho (2-), meta (3-), or para (4-) positions exhibit distinct electronic and steric properties, which can significantly alter enzyme substrate affinity, catalytic efficiency, and enantioselectivity in asymmetric syntheses [1]. Additionally, the presence of a racemic mixture versus an enantiopure form dictates its utility in different research contexts. Therefore, substituting 2-(3-chlorophenyl)-2-hydroxyacetonitrile with its ortho- or para-chloro isomers, or with other halogenated analogs, is not scientifically equivalent and can lead to compromised reaction outcomes or misleading biological results. The following evidence details the specific, measurable differences that guide the selection of this meta-chloro cyanohydrin.

Quantitative Evidence for Selection of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile over Analogs


Enzyme Substrate Affinity: 3-Chloromandelonitrile KM Value Comparison

The Michaelis-Menten constant (KM) for 3-chloromandelonitrile (the R- or S- enantiomer, or racemate, of the target compound) with a nitrilase enzyme (EC 3.5.5.1) is significantly higher than that for unsubstituted mandelonitrile [1]. This quantitative difference in substrate binding affinity demonstrates that the meta-chloro substituent modulates enzyme recognition, providing a rational basis for choosing this substrate when a slower conversion rate or distinct binding profile is desired in biocatalytic pathway design.

Enzyme Kinetics Biocatalysis Nitrilase

Enantioselectivity in Biocatalytic Synthesis: 3-Chloro vs. Other Halogen Substituents

In (S)-hydroxynitrile lyase (HNL)-catalyzed synthesis of cyanohydrins from cyanide and benzaldehyde derivatives, the enantiomeric excess (ee) achieved is highly dependent on the halogen substituent and its ring position. For the target compound, derived from 3-chlorobenzaldehyde, an (S)-enantiomeric excess of >96% is obtained [1]. This is measurably lower than the >99% ee achieved with the 3-fluoro analog and the >99.5% ee with 2-chloro and 4-fluoro analogs under comparable conditions [1]. This quantitative variance confirms that the meta-chloro substitution yields a distinct stereochemical outcome, which is essential for applications requiring a specific enantiopurity or for studying the electronic effects of the chloro group on enzyme selectivity.

Asymmetric Synthesis Hydroxynitrile Lyase Enantiomeric Excess

Procurement Specification: Minimum Purity and Physical Form

Commercially sourced 2-(3-chlorophenyl)-2-hydroxyacetonitrile is consistently available with a minimum purity specification of 95%, as documented by major suppliers such as Sigma-Aldrich (Enamine product) and AKSci [REFS-1, REFS-2]. The compound is supplied as a liquid at ambient temperature and requires refrigerated storage (4°C) for long-term stability . While not a direct performance comparator against analogs, this well-defined purity benchmark and handling requirement establish a baseline for reproducible experimental design and supply chain management, differentiating it from custom-synthesized or lower-purity alternatives that may require additional purification steps.

Chemical Procurement Quality Control Sourcing

High-Value Research Applications for 2-(3-Chlorophenyl)-2-hydroxyacetonitrile


Structure-Activity Relationship (SAR) Studies in Biocatalysis

2-(3-Chlorophenyl)-2-hydroxyacetonitrile serves as a critical probe in SAR studies for nitrilases and hydroxynitrile lyases. The compound's distinct KM value (5.67 mM for wild-type nitrilase) and intermediate enantiomeric excess (>96% ee with (S)-HNL) compared to its ortho-, para-, and fluoro-analogs allow researchers to quantitatively assess how the meta-chloro substituent influences enzyme active-site binding and stereoselectivity [1]. This makes it indispensable for rational enzyme engineering aimed at broadening substrate scope or altering enantiopreference.

Chiral Building Block for Asymmetric Synthesis

The compound is a racemic precursor to both (R)- and (S)-3-chloromandelic acid and 3-chloro-beta-amino alcohols, which are valuable intermediates in pharmaceutical synthesis. The documented >96% ee achievable in its enzymatic synthesis [1] provides a validated pathway to enantiomerically enriched material, which is essential for the development of chiral active pharmaceutical ingredients (APIs). Researchers can leverage this known stereochemical outcome to design efficient routes to enantiopure downstream targets.

Intermediate in Agrochemical Discovery

Cyanohydrins are established precursors to motifs found in fungicides and other crop protection agents. The meta-chloro substitution pattern on this compound is specifically relevant for tuning the lipophilicity and electronic properties of agrochemical candidates. By using this defined building block, researchers can systematically explore chemical space in the development of novel fungicides, avoiding the variability introduced by less well-characterized or poorly available analogs.

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